molecular formula C28H37FO7 B1666875 Dipropionato de betametasona CAS No. 5593-20-4

Dipropionato de betametasona

Número de catálogo B1666875
Número CAS: 5593-20-4
Peso molecular: 504.6 g/mol
Clave InChI: CIWBQSYVNNPZIQ-GXPAWERTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betamethasone dipropionate is a glucocorticoid steroid with anti-inflammatory and immunosuppressive abilities . It is used topically in the form of a cream, ointment, lotion, or gel to relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . It is also used to treat adults with mild to moderate plaque psoriasis . This medicine is a corticosteroid, which is a cortisone-like medicine or steroid .


Synthesis Analysis

The synthesis of Betamethasone dipropionate involves complex chemical processes. The analytical method for determining impurities present in cream and ointment formulations of Betamethasone dipropionate was optimized using central composite design prior to the method validation . A fast reversed-phase high-performance liquid chromatography method has been developed for the simultaneous determination of three betamethasone esters-containing binary mixtures along with the excipients of their dosage forms .


Molecular Structure Analysis

The molecular structure of Betamethasone dipropionate can be viewed using Java or Javascript . The molecular formula is C28H37FO7 .


Chemical Reactions Analysis

Betamethasone dipropionate undergoes various chemical reactions. A specific, accurate, simple, and rapid UPLC method has been developed for the determination of impurities present in cream and ointment formulations of Betamethasone dipropionate . The analytical method was optimized using central composite design (CCD) prior to the method validation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone dipropionate are complex and are the subject of ongoing research . The molar mass is 504.595 g·mol −1 .

In Vivo

Betamethasone dipropionate has been used in a variety of in vivo studies to investigate its anti-inflammatory and immunomodulatory effects. It has been used in animal models of asthma, allergies, and rheumatoid arthritis. It has also been used in studies of skin conditions such as psoriasis and eczema.

In Vitro

Betamethasone dipropionate has been used in a variety of in vitro studies to investigate its anti-inflammatory and immunomodulatory effects. It has been used in cell culture systems to investigate its effects on cell proliferation, cytokine production, and gene expression. It has also been used in studies of skin conditions such as psoriasis and eczema.

Mecanismo De Acción

Target of Action

Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .

Mode of Action

Betamethasone dipropionate acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that betamethasone dipropionate contains two esters, enhancing its potency .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .

Pharmacokinetics

The absorption and potency of betamethasone dipropionate depend on several factors, including the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .

Result of Action

The primary result of betamethasone dipropionate’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .

Action Environment

The action of betamethasone dipropionate can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using betamethasone dipropionate for treatment.

Actividad Biológica

Betamethasone dipropionate has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to have anti-proliferative and anti-angiogenic effects.
Biochemical and Physiological Effects
Betamethasone dipropionate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6. It has also been shown to inhibit the production of nitric oxide, which is a mediator of inflammation. In addition, it has been shown to inhibit the production of histamine, which is a mediator of allergic reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Betamethasone dipropionate is a potent glucocorticoid, making it ideal for use in laboratory experiments. It is also relatively easy to synthesize and is widely available. However, it is important to note that Betamethasone dipropionate is a potent drug and should be used with caution in laboratory experiments.

Direcciones Futuras

The potential applications of Betamethasone dipropionate are vast and further research is needed to explore its full potential. Possible future directions include further research into its anti-inflammatory and immunomodulatory effects, its effects on cell proliferation and gene expression, and its potential applications in the treatment of skin conditions such as psoriasis and eczema. Additionally, further research into its pharmacodynamics and the development of novel formulations could lead to improved therapeutic efficacy. Finally, further research into its mechanism of action could aid in the development of novel glucocorticoids with improved selectivity and potency.

Aplicaciones Científicas De Investigación

Dipropionato de betametasona en dermatología

El this compound (BDP) es un corticosteroide sintético de alta potencia que se utiliza tópicamente para tratar dermatosis inflamadas debido a sus acciones antiinflamatorias, antipruriginosas y vasoconstrictoras. Es efectivo en concentraciones equivalentes a 0.05% de betametasona .

Portadores lipídicos nanoestructurados para una mejor penetración

Se ha realizado investigación sobre la formulación de BDP en portadores lipídicos nanoestructurados (NLC) que contienen ácido oleico. Esto tiene como objetivo ayudar a la penetración del BDP en las capas más profundas de la piel y mejorar la absorción en las regiones locales tras la aplicación tópica .

Efectos inmunomoduladores

BDP actúa como un potente agonista del receptor de glucocorticoides con actividad inmunosupresora, antiinflamatoria y antiproliferativa. Juega un papel en la obstrucción de la síntesis de ácido araquidónico y controla la biosíntesis de prostaglandinas y leucotrienos inhibiendo la fosfolipasa A2 .

Tecnología de nanocristales para la penetración de la piel

Los estudios han investigado la viabilidad de utilizar nanocristales de BDP para mejorar la penetración de la piel, lo cual es un obstáculo significativo para sus posibles beneficios terapéuticos debido a su pobre penetración en la piel en formulaciones tradicionales .

Técnicas mejoradas de deposición en la piel

La investigación ha examinado la administración de BDP a la piel utilizando diversas formulaciones, incluidas suspensiones tópicas gelificadas a base de aceite y nuevos sistemas de emulsión aceite en agua, para mejorar la deposición en la piel .

Safety and Hazards

Betamethasone dipropionate can have adverse effects when used for prolonged periods of time (periods exceeding two weeks), or across a large surface area (total use greater than 50 grams per week) . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Análisis Bioquímico

Biochemical Properties

Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Cellular Effects

Betamethasone dipropionate affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Betamethasone dipropionate involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone dipropionate can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Betamethasone dipropionate vary with different dosages . For instance, corticosteroids like Betamethasone dipropionate are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

Betamethasone dipropionate is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .

Transport and Distribution

Betamethasone dipropionate is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like Betamethasone dipropionate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

The subcellular localization of Betamethasone dipropionate and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Betamethasone dipropionate involves the esterification of betamethasone with propionic acid in the presence of a catalyst.", "Starting Materials": [ "Betamethasone", "Propionic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Betamethasone is dissolved in a solvent such as dichloromethane.", "Propionic acid is added to the solution.", "A catalyst, such as sulfuric acid, is added to the mixture.", "The reaction is heated under reflux for several hours.", "After completion of the reaction, the mixture is cooled and the product is extracted with a suitable solvent.", "The product is purified by recrystallization or chromatography." ] }

Número CAS

5593-20-4

Fórmula molecular

C28H37FO7

Peso molecular

504.6 g/mol

Nombre IUPAC

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1

Clave InChI

CIWBQSYVNNPZIQ-GXPAWERTSA-N

SMILES isomérico

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

SMILES canónico

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Apariencia

Solid powder

Otros números CAS

5593-20-4

Descripción física

Dry Powder
Light grey odorless solid;  [Sigma-Aldrich MSDS]

Pictogramas

Acute Toxic; Health Hazard; Environmental Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

augmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate

Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: Betamethasone dipropionate binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of betamethasone dipropionate?

A2: The molecular formula of betamethasone dipropionate is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is betamethasone dipropionate in topical formulations?

A3: Betamethasone dipropionate exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of betamethasone dipropionate in topical formulations?

A4: Yes, betamethasone dipropionate is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of betamethasone dipropionate?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of betamethasone dipropionate compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of betamethasone dipropionate always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of betamethasone dipropionate within the skin can maximize receptor response. []

Q7: Has the efficacy of betamethasone dipropionate been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of betamethasone dipropionate with other treatments for psoriasis:

  • Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and betamethasone dipropionate demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
  • Coal Tar-Salicylic Acid: While betamethasone dipropionate showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
  • Tazarotene: Betamethasone dipropionate exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that betamethasone dipropionate can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and betamethasone dipropionate 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with betamethasone dipropionate?

A9: While generally safe, betamethasone dipropionate can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for betamethasone dipropionate?

A10: Yes, a betamethasone dipropionate spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to betamethasone dipropionate include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying betamethasone dipropionate in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify betamethasone dipropionate in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.